1,2-Di(aminomethyl)cyclohexane
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Overview
Description
cis-1,2-Cyclohexanedimethanamine: is an organic compound with the chemical formula C8H18N2. It is a colorless to pale yellow oily liquid with a pungent ammonia odor at room temperature . This compound contains a six-membered cyclohexane ring with two methyleneamine groups attached to adjacent carbon atoms in a cis configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing cis-1,2-Cyclohexanedimethanamine involves the direct amination of cyclohexanedimethanol. This process typically employs a reductive amination reaction, where cyclohexanedimethanol is reacted with ammonia or an amine in the presence of a reducing agent such as hydrogen and a catalyst . The reaction conditions often include elevated temperatures and pressures to facilitate the conversion.
Industrial Production Methods: Industrial production of cis-1,2-Cyclohexanedimethanamine can also involve the reductive amination of cyclohexanedimethanol. This method is favored due to its efficiency and the relatively straightforward reaction pathway. The process may be optimized by using specific catalysts and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: cis-1,2-Cyclohexanedimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
cis-1,2-Cyclohexanedimethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cis-1,2-Cyclohexanedimethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of amine groups, allowing it to participate in various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
cis-1,2-Dibromocyclopentane: This compound has a similar cis configuration but contains bromine atoms instead of amine groups.
cis-1,2-Dimethylcyclopropane: Another compound with a cis configuration, but with methyl groups attached to the cyclopropane ring.
Uniqueness: Its ability to undergo various chemical reactions and its use in diverse fields such as chemistry, biology, medicine, and industry highlight its versatility and importance .
Properties
IUPAC Name |
[2-(aminomethyl)cyclohexyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c9-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYVWDMHYNGVGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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